

Application Note: NMR Characterization of 6-Methylpyrimidine-4-carboxylic acid

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Compound of Interest

Compound Name: 6-Methylpyrimidine-4-carboxylic acid

Cat. No.: B143183

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Abstract

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of **6-Methylpyrimidine-4-carboxylic acid**. It includes standardized procedures for sample preparation, data acquisition, and processing for both ^1H and ^{13}C NMR spectroscopy. Due to the limited availability of published experimental data for this specific compound, this note also presents predicted NMR chemical shifts, which can serve as a reference for researchers working on the synthesis and analysis of this and related pyrimidine derivatives. The provided workflow and protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

6-Methylpyrimidine-4-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science.^{[1][2]} Accurate structural elucidation and purity assessment are crucial for its use in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structures. This application note outlines the methodology for acquiring and interpreting ^1H and ^{13}C NMR spectra of **6-Methylpyrimidine-4-carboxylic acid**.

Predicted NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **6-Methylpyrimidine-4-carboxylic acid**. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.[3][4][5][6] The numbering of the atoms is shown in Figure 1.

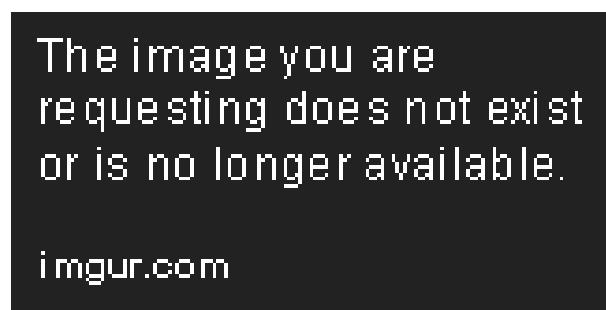


Figure 1. Chemical structure of **6-Methylpyrimidine-4-carboxylic acid** with atom numbering.

Table 1: Predicted ^1H NMR Spectral Data for **6-Methylpyrimidine-4-carboxylic acid**

Position	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H2	8.8 - 9.2	Singlet (s)	1H
H5	7.8 - 8.2	Singlet (s)	1H
-CH ₃ (at C6)	2.5 - 2.8	Singlet (s)	3H
-COOH	12.0 - 14.0	Broad Singlet (br s)	1H

Table 2: Predicted ^{13}C NMR Spectral Data for **6-Methylpyrimidine-4-carboxylic acid**

Position	Predicted Chemical Shift (δ , ppm)
C2	155 - 160
C4	160 - 165
C5	120 - 125
C6	165 - 170
-CH ₃ (at C6)	20 - 25
-COOH	168 - 175

Experimental Protocols

The following protocols describe the standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra of **6-Methylpyrimidine-4-carboxylic acid**.

Protocol 1: ¹H NMR Spectroscopy

1. Sample Preparation:

- Weigh approximately 5-10 mg of **6-Methylpyrimidine-4-carboxylic acid**.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The carboxylic acid proton is best observed in a non-protic solvent like DMSO-d₆.^[7]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ 0.00 ppm).
- Cap the NMR tube and gently agitate to ensure complete dissolution.

2. NMR Instrument Parameters (400 MHz Spectrometer):

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Temperature: 298 K.

- Spectral Width: 16 ppm (e.g., -2 to 14 ppm).
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64 (depending on sample concentration).
- Receiver Gain: Optimized for the specific sample.

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually or automatically.
- Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
- Integrate the signals to determine the relative proton ratios.
- Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Protocol 2: ^{13}C NMR Spectroscopy

1. Sample Preparation:

- Prepare the sample as described in Protocol 1, using a higher concentration (20-50 mg) if necessary due to the lower natural abundance of ^{13}C .

2. NMR Instrument Parameters (100 MHz Spectrometer):

- Pulse Program: Proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
- Temperature: 298 K.
- Spectral Width: 200-250 ppm (e.g., -10 to 210 ppm).

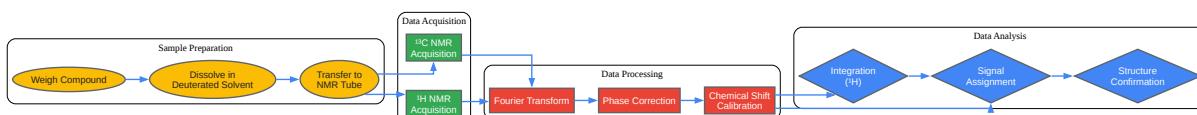
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.
- Receiver Gain: Optimized for the specific sample.

3. Data Processing:

- Apply a Fourier transform to the FID.
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
- Assign the signals based on their chemical shifts and, if available, data from DEPT (Distortionless Enhancement by Polarization Transfer) experiments to determine the type of carbon (CH, CH₂, CH₃, or quaternary).

Workflow Diagram

The following diagram illustrates the general workflow for the NMR characterization of **6-Methylpyrimidine-4-carboxylic acid**.



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Caption: Workflow for NMR Characterization.

Conclusion

This application note provides a comprehensive guide for the NMR characterization of **6-Methylpyrimidine-4-carboxylic acid**. The detailed protocols for ^1H and ^{13}C NMR spectroscopy, along with the predicted spectral data, offer a valuable resource for researchers. Adherence to these standardized methods will ensure the acquisition of high-quality, reproducible NMR data, facilitating accurate structural verification and purity assessment of this important chemical entity.

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